3-Azetidinyl 2-methoxyacetate
Description
Historical Context and Evolution of Azetidine (B1206935) Chemistry in Contemporary Organic Synthesis
The journey of azetidine chemistry began with early, often challenging, synthetic efforts. As a four-membered nitrogen-containing heterocycle, the inherent ring strain of azetidine presented a significant hurdle to its efficient preparation. bham.ac.uk For a considerable period, azetidines received less attention compared to their five- and six-membered counterparts like pyrrolidines and piperidines, primarily due to the lack of general and reliable synthetic methodologies. researchgate.net However, the past few decades have witnessed a remarkable surge in the development of novel synthetic routes, transforming azetidines from chemical curiosities into readily accessible building blocks for organic synthesis. chemrxiv.org This resurgence is largely driven by the recognition of the azetidine moiety as a key component in a variety of biologically active molecules and its ability to impart desirable physicochemical properties in drug discovery programs. researchgate.netchemrxiv.org Modern synthetic methods, including photochemical modifications and various cycloaddition reactions, have enabled access to a diverse array of substituted azetidines, solidifying their importance in contemporary medicinal chemistry. chemrxiv.org
Structural Significance within the Four-Membered Nitrogen Heterocycle Class
Azetidine is a thermodynamically stable, four-membered nitrogen-containing heterocycle. bham.ac.uk Its structure, characterized by bond angles deviating significantly from the ideal tetrahedral angle, results in considerable ring strain. This inherent strain is not a liability but rather a key feature that dictates its reactivity and conformational behavior. The puckered conformation of the azetidine ring allows for the pseudo-axial and pseudo-equatorial positioning of substituents, influencing their interactions with biological targets. The nitrogen atom within the ring introduces a site for hydrogen bonding and can significantly impact the molecule's polarity and basicity. Compared to other four-membered heterocycles, the presence of the nitrogen atom provides a handle for further functionalization and modulation of the ring's electronic properties. This unique combination of strain, conformation, and the presence of a heteroatom makes the azetidine scaffold a compelling choice for the design of novel bioactive compounds. acs.org
Rationale for Dedicated Academic Research on 3-Azetidinyl 2-Methoxyacetate
While extensive research on the broader class of substituted azetidines is well-documented, dedicated academic research focusing specifically on this compound is less prevalent in publicly available literature. The rationale for its study, however, can be inferred from the individual contributions of its constituent parts. The combination of a structurally significant azetidine core with a functionally relevant methoxyacetate (B1198184) ester moiety presents a molecule with potential applications in medicinal chemistry.
The azetidine ring can serve as a rigid scaffold, holding appended functional groups in a well-defined spatial orientation. This is a critical aspect in the design of compounds that interact with specific binding pockets of proteins. The methoxyacetate group, in turn, can modulate the compound's solubility and electronic properties. Research into this specific compound would likely aim to explore its synthesis, characterize its physicochemical properties, and evaluate its potential as a building block for more complex molecules. The exploration of novel combinations of established pharmacophores, such as the azetidine ring and various ester groups, is a common strategy in the quest for new drug candidates. acs.orgacs.org
Data Tables
Table 1: Physicochemical Properties of Related Moieties
| Moiety | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Methoxyacetic acid | C3H6O3 | 90.08 | -0.3 |
| Methoxyacetate | C3H5O3- | 89.07 | - |
| Methyl hydroxy(methoxy)acetate | C4H8O4 | 120.10 | -0.2 |
Data sourced from PubChem and ChemSrc. nih.govchemsrc.com
Structure
3D Structure
Properties
IUPAC Name |
azetidin-3-yl 2-methoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-4-6(8)10-5-2-7-3-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWTUBCMLHWZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Azetidinyl 2 Methoxyacetate
Strategies for the Construction of the Azetidine (B1206935) Core Precursor
The inherent ring strain of azetidines necessitates specialized synthetic methods for their construction. Key strategies focus on the formation of the heterocyclic ring from acyclic precursors.
Ring-closing reactions are the most common and direct approaches to building the azetidine skeleton. These methods involve forming a crucial carbon-nitrogen bond to close the four-membered ring.
Intramolecular SN2 reactions are a foundational strategy for azetidine ring formation. frontiersin.org This approach typically involves a γ-substituted amine, where the nitrogen atom acts as a nucleophile, displacing a leaving group at the C3 position to form the ring. Common precursors include 1,3-amino alcohols and 1,3-haloamines. frontiersin.orgacs.org
In the case of 1,3-amino alcohols, the hydroxyl group must first be converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base facilitates the intramolecular nucleophilic substitution by the amine to yield the azetidine. frontiersin.org An efficient method involves using N,N'-carbonyldiimidazole to activate the hydroxyl group, which tolerates a wide variety of functional groups. acs.org Similarly, 1,3-haloamines can undergo cyclization, often promoted by a base, to directly form the azetidine ring. organic-chemistry.org
| Precursor Type | Leaving Group | Typical Reagents | Yield Range | Ref |
| 1,3-Amino Alcohol | Mesylate (OMs) | MsCl, Base (e.g., K₂CO₃) | 54-84% | u-tokyo.ac.jp |
| 1,3-Amino Alcohol | Imidazolylsulfonate | N,N'-Carbonyldiimidazole | Good | acs.org |
| 1,3-Dihalide + Amine | Halogen (e.g., Br) | Base, Microwave | Good | organic-chemistry.org |
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most efficient methods for synthesizing functionalized azetidines. nih.govrsc.org This reaction involves the excitation of an imine component by UV light, which then undergoes cycloaddition with an alkene. nih.gov However, the application of this reaction has faced challenges, such as the competing E/Z isomerization of the imine upon excitation, which is a non-productive relaxation pathway. nih.govrsc.org
To overcome these limitations, most successful examples have historically used cyclic imines to prevent isomerization. nih.govrsc.org Recent advancements have enabled the use of acyclic imines and visible light-mediated processes through triplet energy transfer catalysis. nih.govacs.org These methods often rely on matching the frontier molecular orbital energies of the alkene and the imine equivalent (like an oxime) to promote the desired [2+2] cycloaddition over competing reactions. nih.gov Both intermolecular and intramolecular versions of the aza Paternò-Büchi reaction have been developed to access diverse azetidine scaffolds. nih.govrsc.org
| Imine Type | Alkene Type | Conditions | Yield Range | Ref |
| Cyclic Imine (3-ethoxyisoindolone) | Unactivated Alkenes | UV light | 26-40% | rsc.org |
| Acyclic N-(arylsulfonyl)imines | Styrenyl Alkenes | 365 nm UV light | 20-83% | rsc.org |
| Acyclic Oximes | Activated Alkenes | Visible light, Photocatalyst | Good | nih.govthieme-connect.com |
| Intramolecular (tethered imine-alkene) | N/A | Direct or sensitized excitation | 80-85% | nih.govrsc.org |
Radical cyclizations offer a distinct pathway to azetidines. A notable example is the anti-Baldwin 4-exo-dig radical cyclization of ynamides. northeastern.edunih.gov This type of cyclization was historically considered unfavorable according to Baldwin's rules. northeastern.eduresearchgate.net However, recent methodologies have demonstrated its viability.
This strategy often employs a copper photoredox catalyst under visible light irradiation. northeastern.edunih.gov The reaction proceeds by generating a radical that attacks the alkyne moiety of the ynamide in a 4-exo-dig fashion, leading to the formation of the four-membered ring with high regioselectivity. nih.govresearchgate.net This method is effective for a range of ynamide substrates and provides access to functionalized azetidines that are valuable building blocks in medicinal chemistry. nih.govresearchgate.net
| Substrate | Catalyst System | Conditions | Key Feature | Ref |
| N-iodoethyl-ynamide | [Cu(bcp)DPEphos]PF₆, Amine | Blue LEDs, MeCN, r.t. | Complete 4-exo-dig regioselectivity | researchgate.net |
| Various Ynamides | Heteroleptic Copper Complex, Amine | Visible light irradiation | General and efficient for azetidine synthesis | northeastern.edunih.gov |
Transition metals, particularly copper, play a significant role in modern azetidine synthesis. the-innovation.org Copper-catalyzed methods are diverse and include radical annulations, cyclizations of ynamides (as mentioned above), and rearrangements. the-innovation.orgacs.orgnih.gov
One approach is the photo-induced copper-catalyzed [3+1] radical annulation of aliphatic amines with alkynes. the-innovation.orgnih.gov In this process, a photogenerated α-aminoalkyl radical is captured by an alkyne to form a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to furnish the azetidine ring. nih.gov Another copper(I)-catalyzed method involves a tandem nih.govchemicalbook.com-rearrangement and 4π-electrocyclization of O-propargylic oximes to produce azetidine nitrones. acs.org These copper-based strategies highlight the versatility of transition metal catalysis in constructing strained ring systems under mild conditions. the-innovation.orgacs.org
| Reaction Type | Substrates | Catalyst | Mechanism Highlights | Ref |
| [3+1] Radical Annulation | Aliphatic Amines, Alkynes | Copper complex | Photo-induced, 1,5-HAT, 4-exo-trig cyclization | the-innovation.orgnih.gov |
| Rearrangement/Electrocyclization | O-propargylic oximes | Copper(I) / 2-aminopyridine | Tandem nih.govchemicalbook.com-rearrangement, 4π-electrocyclization | acs.org |
| Boryl Allylation | Azetines, Bis(pinacolato)diboron, Allyl phosphates | Cu/bisphosphine | Enantioselective difunctionalization | acs.org |
Lanthanide triflates, such as Lanthanum(III) triflate (La(OTf)₃), have emerged as effective Lewis acid catalysts for the synthesis of azetidines from cis-3,4-epoxy amines. nih.govnih.gov This method involves the intramolecular aminolysis of the epoxide, where the amine nucleophile attacks the C3 position of the epoxide, leading to a regioselective ring-opening and subsequent formation of a 3-hydroxyazetidine derivative. nih.govfrontiersin.org
The reaction proceeds in high yields and exhibits excellent tolerance for various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgbohrium.com The regioselectivity of the aminolysis (attack at C3 for cis-epoxides to form azetidines versus C4 for trans-epoxides to form pyrrolidines) is a key feature of this methodology, believed to be controlled by the coordination of the lanthanide catalyst. frontiersin.orgnih.gov
| Substrate | Catalyst | Solvent | Key Outcome | Ref |
| cis-3,4-Epoxy amine | 5 mol% La(OTf)₃ | DCE (reflux) | High yield, C3-selective azetidine formation | nih.govbohrium.com |
| cis-3,4-Epoxy amine | La(OTf)₃ | CH₂Cl₂ (reflux) | Tolerates various functional groups | nih.govfrontiersin.org |
Functionalization and Modification of Pre-existing Azetidine Scaffolds
Modification of an existing azetidine ring is a primary strategy for introducing the required functionality at the 3-position.
Achieving regioselective substitution at the C3 position is critical. One effective method involves the intramolecular aminolysis of epoxy amines. For instance, lanthanide (III) trifluoromethanesulfonates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, yielding 3-hydroxyazetidines in high yields. frontiersin.orgnih.gov This reaction proceeds via a nucleophilic attack of the amine onto the epoxide, with the catalyst controlling the regioselectivity of the ring-opening. The strained nature of the azetidine ring encourages synthetic chemists to develop such strategies. frontiersin.orgnih.gov Another approach involves the thermal isomerization of aziridines to form 3-substituted azetidines, which can then undergo further nucleophilic substitution at the 3-position. rsc.org
Control of stereochemistry is paramount in modern synthetic chemistry. Several methods are employed to synthesize enantiomerically enriched 3-substituted azetidines.
Dynamic Kinetic Resolution (DKR): DKR is a powerful technique that allows for the conversion of a racemic mixture entirely into a single, desired enantiomer. wikipedia.orgprinceton.edu This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. nih.gov For the synthesis of chiral azetidines, a racemic 3-hydroxyazetidine derivative could be subjected to an enzymatic acylation where one enantiomer reacts preferentially. Simultaneously, a racemization catalyst, often a ruthenium complex, interconverts the remaining alcohol enantiomers, allowing for a theoretical yield of up to 100% of the desired stereoisomer. nih.govmdpi.com For a DKR to be efficient, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer. princeton.edu
Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. For example, (S)-1-Phenylethylamine has been used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomerically distinct azetidine-2,4-dicarboxylic acids. rsc.org The auxiliary guides the formation of a specific stereocenter, and can be removed in a subsequent step. This approach has been used to prepare C₂-symmetric azetidines whose propionamides can be asymmetrically alkylated. rsc.orgrsc.org
Another notable stereoselective method is the α-lithiation and subsequent electrophile trapping of N-protected azetidin-3-ols. The use of N-thiopivaloylazetidin-3-ol allows for deprotonation at the C2 position, followed by the addition of an electrophile, to yield 2-substituted 3-hydroxyazetidines with high trans-diastereoselectivity. nih.govacs.org
Table 1: Comparison of Stereoselective Methods for 3-Substituted Azetidines
| Method | Principle | Key Reagents/Catalysts | Typical Outcome |
|---|---|---|---|
| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the starting material. | Enzyme (e.g., Lipase), Racemization Catalyst (e.g., Ru-complex) | High yield of a single enantiomer (>95% ee). mdpi.com |
| Chiral Auxiliaries | A chiral molecule temporarily incorporated to direct stereoselective bond formation. | (S)-1-Phenylethylamine | Enantiomerically pure products. rsc.org |
| Diastereoselective Functionalization | A directing group on the azetidine ring controls the approach of a reagent. | N-thiopivaloyl protecting group, s-BuLi, Electrophile | High trans-diastereoselectivity. nih.govacs.org |
Synthesis of the 2-Methoxyacetate Moiety
The 2-methoxyacetate portion of the target molecule is typically synthesized from methoxyacetic acid or its derivatives through standard esterification techniques.
Esterification of Methoxyacetic Acid with Appropriate Alcohols
The most direct route to an ester is the Fischer esterification, which involves reacting a carboxylic acid (methoxyacetic acid) with an alcohol (in this case, 3-hydroxyazetidine) in the presence of a strong acid catalyst. libretexts.orgchemistrytalk.org
The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol. chemistrytalk.orgorganic-chemistry.org A tetrahedral intermediate is formed, and after proton transfer and elimination of water, the ester is produced. cerritos.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol can be used, or the water formed can be removed, for example, by azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgoperachem.com
Transesterification Processes Involving Methoxyacetate (B1198184) Esters
Transesterification is the process of converting one ester into another by reacting it with an alcohol. wikipedia.org For example, methyl 2-methoxyacetate could be reacted with 3-hydroxyazetidine in the presence of an acid or base catalyst to form 3-azetidinyl 2-methoxyacetate and methanol. masterorganicchemistry.com The reaction mechanism under acidic conditions is similar to Fischer esterification, while under basic conditions, it involves the nucleophilic attack of an alkoxide on the ester's carbonyl carbon. wikipedia.orgmasterorganicchemistry.com Driving the reaction to completion often involves using a large excess of the starting alcohol or removing the alcohol byproduct by distillation. wikipedia.org
Derivatization from Other Carboxylic Acid Derivatives
To facilitate the esterification, especially with a potentially sensitive alcohol like 3-hydroxyazetidine, methoxyacetic acid can be converted into a more reactive derivative, such as an acyl halide or an anhydride.
Acyl Halides: Methoxyacetyl chloride can be synthesized from methoxyacetic acid by reacting it with reagents like oxalyl chloride or thionyl chloride. chemicalbook.comevitachem.com The resulting acyl chloride is highly reactive and will readily react with 3-hydroxyazetidine, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct, to form the desired ester. shreesulphuric.comsigmaaldrich.com
Anhydrides: Methoxyacetic anhydride is another effective acylating agent. It can be prepared from methoxyacetic acid, for example, by treatment with acetic anhydride. lookchem.com The reaction of methoxyacetic anhydride with 3-hydroxyazetidine would yield the target ester and methoxyacetic acid as a byproduct. This method offers controlled reactivity for esterification reactions.
Table 2: Methods for Synthesizing 2-Methoxyacetate Esters
| Method | Reactants | Key Reagents/Conditions | Byproducts |
|---|---|---|---|
| Fischer Esterification | Methoxyacetic Acid + Alcohol | Strong Acid Catalyst (e.g., H₂SO₄), Heat | Water |
| Transesterification | Methoxyacetate Ester + Alcohol | Acid or Base Catalyst, Heat | Alcohol |
| From Acyl Chloride | Methoxyacetyl Chloride + Alcohol | Base (e.g., Pyridine) | HCl (neutralized by base) |
| From Anhydride | Methoxyacetic Anhydride + Alcohol | Often requires no catalyst, may use a base | Methoxyacetic Acid |
Coupling Strategies for the Final this compound Compound
The synthesis of this compound involves the formation of an ester linkage between the 3-hydroxyazetidine moiety and a 2-methoxyacetic acid derivative. The final coupling of these two key fragments can be achieved through several strategic approaches, each with its own set of advantages and challenges. These strategies primarily include direct esterification, convergent synthesis from activated intermediates, and careful consideration of chemo- and regioselectivity.
Direct Esterification of 3-Azetidinol with Methoxyacetic Acid or Derivatives
Direct esterification represents a straightforward approach to forming the target ester. This method typically involves the reaction of 3-azetidinol with methoxyacetic acid or its derivatives, such as methoxyacetyl chloride or methoxyacetic anhydride. The choice of coupling agents and catalysts is crucial for the efficiency of this transformation.
One common method for direct esterification is the use of carbodiimide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, facilitating nucleophilic attack by the hydroxyl group of 3-azetidinol.
Another approach involves the use of Lewis acids as catalysts. For instance, titanium tetrachloride has been shown to be an effective coupling reagent for the one-pot formation of esters from carboxylic acids and alcohols under mild and neutral conditions mdpi.com. This method often results in high purity and yields of the carboxylic esters mdpi.com. Other Lewis acids that have been employed in esterification reactions include salts of hafnium(IV), zirconium(IV), aluminum, and zinc mdpi.com.
Acid-catalyzed esterification, a classical method, can also be employed. This typically involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. To drive the reaction to completion, the water formed during the reaction is typically removed.
The following table summarizes various conditions that can be applied to the direct esterification of 3-azetidinol.
Table 1: Potential Conditions for Direct Esterification of 3-Azetidinol
| Reagent/Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|
| Methoxyacetic acid, DCC | Dichloromethane | Room Temperature | Formation of dicyclohexylurea byproduct. |
| Methoxyacetic acid, EDC, DMAP | Dichloromethane | Room Temperature | Water-soluble urea byproduct, easier purification. |
| Methoxyacetyl chloride, Triethylamine | Dichloromethane | 0 °C to Room Temperature | Base is required to neutralize the HCl byproduct. |
| Methoxyacetic anhydride, Pyridine | Dichloromethane | Room Temperature | Pyridine acts as a catalyst and base. |
Convergent Synthesis from Key Intermediates
Convergent synthesis offers an alternative and often more efficient route to complex molecules by preparing key fragments separately and then coupling them at a late stage. For this compound, this would involve the synthesis of an activated 3-azetidine derivative and an activated methoxyacetate species.
A potential convergent strategy could be analogous to the synthesis of related azetidine derivatives. For example, the synthesis of tert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate involves the reaction of a nucleophilic azetidine with an electrophilic azetidine derivative bearing the methoxyacetate moiety mdpi.com.
In a similar vein, a protected 3-azetidinol could be deprotonated with a base to form a more nucleophilic alkoxide, which can then react with an electrophilic methoxyacetate derivative, such as methyl 2-bromoacetate. However, this approach would require a subsequent methylation step to form the methoxy group. A more direct convergent approach would involve the use of a pre-formed methoxyacetylating agent.
The principles of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, represent a powerful convergent method for linking molecular fragments, though not directly applicable to this ester synthesis, it highlights the modular nature of convergent strategies nih.gov.
Chemo- and Regioselectivity Considerations in Coupling Reactions
When dealing with multifunctional molecules, chemo- and regioselectivity are paramount to ensure the desired product is formed. In the synthesis of this compound, the primary selectivity issue revolves around the reactivity of the azetidine ring.
Chemoselectivity: The azetidine ring contains both a secondary amine and a hydroxyl group. The amine is generally more nucleophilic than the hydroxyl group. Therefore, during the coupling reaction, there is a potential for N-acylation to compete with the desired O-acylation. To achieve selective O-acylation, the nitrogen atom of the azetidine ring must be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This protecting group reduces the nucleophilicity of the nitrogen, allowing the esterification to occur selectively at the hydroxyl group. The Boc group can then be removed in a subsequent step if the free amine is desired.
Regioselectivity: In cases where the azetidine ring might be asymmetrically substituted, the position of the hydroxyl group becomes a regiochemical consideration. For the synthesis of this compound from 3-azetidinol, this is not a primary concern as the starting material is symmetrical with respect to the other two carbons of the ring. However, in the synthesis of more complex azetidine derivatives, controlling the position of functional group introduction is a critical aspect of the synthetic design.
The study of reaction conditions, such as solvent and temperature, can also play a role in controlling the selectivity of the coupling reaction. The optimization of these parameters is often necessary to maximize the yield of the desired product and minimize the formation of byproducts.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as a powerful tool for delineating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, bonding, and spatial proximity of atoms.
Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the 3-Azetidinyl 2-methoxyacetate molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment. For instance, protons adjacent to electronegative atoms like oxygen and nitrogen are expected to resonate at a lower field (higher ppm value).
Furthermore, the spin-spin coupling patterns (multiplicity and coupling constants, J) reveal the number of neighboring protons, which is crucial for establishing the connectivity of the molecular fragments. The protons of the azetidine (B1206935) ring are expected to exhibit complex coupling patterns due to their diastereotopic nature and restricted bond rotation.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Methoxy Protons (-OCH₃) | 3.3 - 3.5 | Singlet (s) | N/A |
| Methylene (B1212753) Protons (-OCH₂CO-) | 4.0 - 4.2 | Singlet (s) | N/A |
| Azetidine CH Proton (-CH-O-) | 4.8 - 5.2 | Multiplet (m) | - |
| Azetidine CH₂ Protons | 3.5 - 4.0 and 3.0 - 3.5 | Multiplets (m) | - |
| Azetidine NH Proton | Variable (broad singlet) | Broad Singlet (br s) | N/A |
Note: The exact chemical shifts and coupling constants are dependent on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being characteristic of its hybridization and chemical environment. The carbonyl carbon of the ester group is expected to appear significantly downfield (around 170 ppm), while the carbons of the azetidine ring and the methoxy group will resonate at higher fields.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbon (-C=O) | 168 - 172 |
| Methoxy Carbon (-OCH₃) | 58 - 62 |
| Methylene Carbon (-OCH₂CO-) | 65 - 70 |
| Azetidine CH Carbon (-CH-O-) | 60 - 65 |
| Azetidine CH₂ Carbons | 45 - 55 |
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide valuable information about the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift of the nitrogen atom can be influenced by factors such as protonation state and substitution. For this compound, a single signal corresponding to the secondary amine nitrogen in the azetidine ring would be expected.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and for determining the through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to establish the connectivity of protons within the azetidine ring and confirming the isolated nature of the methoxy and methylene singlet signals.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, allowing for the definitive assignment of the ¹³C signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the azetidinyl and 2-methoxyacetate fragments, for example, by observing a correlation between the azetidine CH proton and the ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to investigate the stereochemistry and preferred conformation of the molecule, particularly the orientation of the 2-methoxyacetate group relative to the azetidine ring.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of a molecule and for gaining insights into its structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and relatively non-volatile molecules like this compound. In positive ion mode, the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺.
The high-resolution capability of the mass spectrometer allows for the determination of the accurate mass of this ion to within a few parts per million (ppm). This highly accurate mass measurement enables the unambiguous determination of the elemental formula of the compound, distinguishing it from other potential structures with the same nominal mass.
Expected HRMS (ESI-MS) Data for this compound:
| Ion | Calculated Exact Mass | Observed Exact Mass | Elemental Composition |
| [M+H]⁺ | C₆H₁₂NO₃ | (To be determined experimentally) | C₆H₁₁NO₃ |
Tandem mass spectrometry (MS/MS) experiments can be performed on the protonated molecular ion to induce fragmentation. The resulting fragmentation pattern provides valuable structural information. Key expected fragmentations would include the loss of the methoxy group, cleavage of the ester bond, and fragmentation of the azetidine ring. Analysis of these fragments further corroborates the proposed structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in assessing its purity and providing insights into its volatility. The gas chromatograph separates the compound from any impurities based on their differential partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the eluted compounds and separates the ions based on their mass-to-charge ratio, providing a unique fingerprint for identification.
The volatility of a compound is a crucial parameter, and GC analysis inherently provides a measure of this property through the retention time. A shorter retention time for this compound under a given set of chromatographic conditions would indicate higher volatility.
For purity assessment, the integration of the peak corresponding to this compound in the gas chromatogram relative to the total peak area provides a quantitative measure of its purity. The identification of any minor peaks would signal the presence of impurities, which can then be identified by their mass spectra.
Hypothetical GC-MS Data for this compound:
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Carrier Gas | Helium (1 mL/min) |
| Retention Time | 12.5 min |
| Purity (by area %) | 99.5% |
| Major Impurity (RT) | 10.2 min (tentatively identified as a starting material) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules by probing their fragmentation pathways. In an MS/MS experiment, a precursor ion of this compound, typically the molecular ion ([M]+•) or the protonated molecule ([M+H]+), is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into product ions. The second mass analyzer then separates and detects these product ions, providing a fragmentation spectrum.
By analyzing the masses of the fragment ions, the fragmentation pathway of this compound can be pieced together, offering definitive structural confirmation. The fragmentation pattern is highly specific to the molecule's structure and can reveal information about the connectivity of its atoms and the relative strengths of its chemical bonds.
Hypothetical MS/MS Fragmentation Data for Protonated this compound ([M+H]+):
| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss (Da) | Postulated Fragment Structure |
| 144.09 | 102.06 | 42.03 | Loss of ketene (CH2=C=O) |
| 144.09 | 86.07 | 58.02 | Loss of methoxyacetic acid |
| 144.09 | 58.06 | 86.03 | Azetidinium ion |
| 102.06 | 58.06 | 44.00 | Loss of carbon dioxide |
Advanced Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The principle of FTIR lies in the absorption of infrared radiation by a molecule at specific frequencies that correspond to the vibrational energies of its bonds. The resulting spectrum is a plot of infrared intensity versus wavenumber, which provides a unique fingerprint of the molecule.
For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups: the ester carbonyl (C=O) group, the C-O bonds of the ester and ether, the C-N bond of the azetidine ring, and the C-H bonds of the alkyl and methoxy groups.
Hypothetical FTIR Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1200 | Strong | C-O stretch (ester) |
| ~1120 | Strong | C-O stretch (ether) |
| ~1180 | Medium | C-N stretch (azetidine) |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy is a light scattering technique. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule.
For this compound, Raman spectroscopy would be particularly useful for observing vibrations of non-polar or weakly polar bonds, which may be weak or absent in the FTIR spectrum. For instance, symmetric vibrations and bonds within the core of the molecule often produce strong Raman signals.
Hypothetical Raman Spectroscopy Data for this compound:
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| ~2945 | Strong | C-H stretch (symmetric) |
| ~1450 | Medium | CH₂ scissoring |
| ~900 | Strong | Azetidine ring breathing mode |
| ~850 | Medium | C-C skeletal stretch |
Chiroptical Spectroscopic Techniques for Stereochemical Analysis
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
For chiral molecules such as this compound, which may exist as enantiomers, determining the absolute configuration is crucial. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique for this purpose. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is a plot of the difference in absorbance (ΔA) versus wavelength.
The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of atoms in the molecule. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)- or (S)-enantiomer), the absolute configuration of the synthesized compound can be unambiguously assigned.
Hypothetical ECD Data for (S)-3-Azetidinyl 2-methoxyacetate:
| Wavelength (nm) | ΔA (mdeg) | Transition |
| 210 | +15.2 | n → π* (ester carbonyl) |
| 195 | -8.5 | π → π* (ester carbonyl) |
This hypothetical positive Cotton effect at 210 nm, when matched with the calculated spectrum for the (S)-enantiomer, would confirm the absolute configuration.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is a chiroptical spectroscopic technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique is particularly valuable for the stereochemical analysis of chiral molecules, such as this compound, which possesses a stereocenter at the 3-position of the azetidine ring. The interaction of a chiral molecule with plane-polarized light results in different refractive indices for the left and right circularly polarized components of the light, leading to a rotation of the plane of polarization.
The magnitude and sign of this rotation are dependent on the wavelength of the incident light. An ORD spectrum is a plot of the specific rotation [α] against the wavelength (λ). A key feature of an ORD spectrum is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore within the molecule. A positive Cotton effect is observed when the peak of the ORD curve is at a longer wavelength than the trough, while a negative Cotton effect shows the opposite.
For this compound, the ester carbonyl group (C=O) would be the most significant chromophore for ORD analysis. The Cotton effect associated with the n → π* transition of this carbonyl group would be highly sensitive to the stereochemistry at the adjacent chiral center. By analyzing the sign and magnitude of the Cotton effect, it is possible to deduce the absolute configuration (R or S) of the 3-azetidinyl stereocenter.
Hypothetical ORD Data for this compound Isomers:
While specific experimental ORD data for this compound is not currently available in the public domain, a hypothetical representation of the expected data for the (R) and (S) enantiomers is presented below. This table illustrates the principle of how ORD can distinguish between enantiomers.
| Enantiomer | Sign of Cotton Effect | Peak Wavelength (λ_peak) | Trough Wavelength (λ_trough) |
| (R)-3-Azetidinyl 2-methoxyacetate | Positive | ~310 nm | ~270 nm |
| (S)-3-Azetidinyl 2-methoxyacetate | Negative | ~270 nm | ~310 nm |
Note: The wavelength values are hypothetical and based on typical n → π transitions for ester carbonyls.*
The application of empirical rules, such as the Octant Rule for ketones and related chromophores, could be used to correlate the observed Cotton effect with the spatial arrangement of the atoms around the carbonyl group, thereby confirming the absolute configuration.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's solid-state conformation. For this compound, a single-crystal X-ray diffraction study would be the gold standard for elucidating its molecular architecture.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision.
A crystallographic study of this compound would provide several key pieces of information:
Absolute Configuration: For a chiral crystal, anomalous dispersion techniques can be used to unambiguously determine the absolute configuration of the stereocenter, corroborating findings from chiroptical methods like ORD.
Conformation of the Azetidine Ring: The four-membered azetidine ring is known to be puckered. X-ray crystallography would reveal the exact degree of puckering and the preferred conformation in the solid state.
Orientation of the Ester Group: The spatial orientation of the 2-methoxyacetate substituent relative to the azetidine ring, including the key torsional angles, would be precisely defined.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds (if a protonated nitrogen is present) or dipole-dipole interactions, which influence the physical properties of the compound.
Hypothetical Crystallographic Data for this compound:
As with ORD, specific experimental X-ray crystallographic data for this compound is not publicly available. The following table presents a hypothetical set of key crystallographic parameters that could be expected from such a study.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.8 |
| b (Å) | 10.2 |
| c (Å) | 6.5 |
| β (°) | 105 |
| Volume (ų) | 370 |
| Z (molecules per unit cell) | 2 |
| C(ring)-N-C(ring) bond angle (°) | ~88-90 |
| C-O-C(carbonyl) bond angle (°) | ~115 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallography experiment.
Computational and Theoretical Investigations of 3 Azetidinyl 2 Methoxyacetate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For "3-Azetidinyl 2-methoxyacetate," these methods offer a detailed picture of its electronic behavior and thermodynamic stability.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometries and energies of organic compounds. greeley.orgnih.gov DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of atoms in "this compound" by finding the minimum energy conformation. nih.gov
Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | Azetidine (B1206935) C-N | 1.47 Å |
| Bond Length | Azetidine C-C | 1.55 Å |
| Bond Length | Ester C=O | 1.21 Å |
| Bond Length | Ester C-O | 1.34 Å |
| Bond Angle | C-N-C (Azetidine) | 88.5° |
| Bond Angle | O-C=O (Ester) | 124.0° |
| Dihedral Angle | H-C-C-H (Azetidine) | 25.0° |
Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that might be obtained from DFT calculations.
Ab Initio Methods for High-Accuracy Electronic Properties
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to solving the electronic Schrödinger equation, offering increasing accuracy. For "this compound," these methods can be employed to calculate high-accuracy electronic properties such as ionization potential, electron affinity, and dipole moment. While computationally more demanding than DFT, ab initio methods are invaluable for benchmarking and obtaining precise electronic property data.
Hypothetical Calculated Electronic Properties of this compound
| Property | Method | Calculated Value |
|---|---|---|
| Total Energy | HF/6-31G(d) | -477.8 Hartree |
| Total Energy | MP2/6-31G(d) | -478.5 Hartree |
| Dipole Moment | HF/6-31G(d) | 2.5 Debye |
| Ionization Potential | MP2/6-31G(d) | 8.9 eV |
| Electron Affinity | HF/6-31G(d) | -0.2 eV |
Note: The data in this table is hypothetical and for illustrative purposes only.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.compku.edu.cn
For "this compound," FMO analysis can identify the most likely sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -9.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 10.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The spatial distribution of the HOMO would likely be localized on the nitrogen atom of the azetidine ring and the oxygen atoms of the ester group, indicating these are the primary sites for electron donation. Conversely, the LUMO might be distributed around the carbonyl carbon of the ester group, suggesting it as a potential site for nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of "this compound," particularly in its azetidine ring and the rotatable ester linkage, necessitates a thorough conformational analysis to understand its dynamic behavior.
Ring Conformation and Puckering of the Azetidine Moiety
Hypothetical Puckering Parameters for the Azetidine Moiety
| Parameter | Description | Calculated Value |
|---|---|---|
| Puckering Angle (φ) | The angle of the C-C-C plane relative to the C-N-C plane | 28° |
| Energy Barrier to Inversion | The energy required to flatten the ring | 2.5 kcal/mol |
Note: The data in this table is hypothetical and for illustrative purposes only.
Rotational Barriers of the Ester Linkage
The single bonds within the ester linkage of "this compound" allow for rotation, leading to different conformers. The rotation around the C-O single bond of the ester is of particular interest as it dictates the spatial relationship between the azetidine ring and the methoxyacetate (B1198184) group.
Computational methods can be used to calculate the rotational energy profile by systematically changing the relevant dihedral angle and calculating the energy at each step. This analysis reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. This information is crucial for understanding the molecule's flexibility and how it might bind to a receptor or enzyme.
Hypothetical Rotational Energy Barriers of the Ester Linkage
| Rotational Bond | Dihedral Angle Range | Energy Barrier (kcal/mol) |
|---|---|---|
| Azetidinyl-O-C=O | 0° to 360° | 5.8 |
| O=C-O-CH2 | 0° to 360° | 1.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Intermolecular Interactions and Aggregation Behavior
Computational modeling provides significant insights into the non-covalent forces that govern the interactions of this compound with itself and with other molecules. These intermolecular interactions are crucial in understanding its physical properties, such as boiling point, solubility, and its behavior in condensed phases. Studies on similar small heterocyclic molecules often employ quantum chemical methods to elucidate the nature and strength of these interactions.
The primary intermolecular forces at play for this compound are expected to be dipole-dipole interactions and hydrogen bonding. The presence of nitrogen and oxygen atoms introduces polarity into the molecule, leading to a significant dipole moment. The ester and methoxy groups, along with the azetidine ring's nitrogen, can act as hydrogen bond acceptors, while the N-H group on the azetidine ring can serve as a hydrogen bond donor.
Aggregation behavior, the tendency of molecules to self-assemble, can be predicted through molecular dynamics simulations. These simulations can model the behavior of a large ensemble of this compound molecules over time, revealing preferred orientations and clustering patterns. Such studies can predict the formation of dimers, trimers, or larger aggregates in both gaseous and condensed phases. The stability of these aggregates is determined by the sum of the intermolecular interaction energies.
Interactive Table: Calculated Intermolecular Interaction Energies for this compound Dimers
| Dimer Configuration | Predominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Head-to-Tail | Dipole-Dipole | -5.8 |
| N-H---O (ester) | Hydrogen Bond | -7.2 |
| N-H---O (methoxy) | Hydrogen Bond | -6.5 |
| Stacked | van der Waals | -3.1 |
Note: The data in this table is illustrative and based on typical values for similar small molecules, as specific computational studies on this compound are not publicly available.
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is a powerful tool for investigating the intricate details of chemical reactions, providing a molecular-level understanding of reaction pathways and the factors that control them. For a molecule like this compound, computational modeling can shed light on its synthesis and subsequent chemical transformations.
The synthesis of this compound likely involves several key steps, each with a corresponding transition state—a high-energy, transient molecular configuration that must be surpassed for the reaction to proceed. Density Functional Theory (DFT) is a commonly used computational method to locate and characterize these transition states. researchgate.net By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined, which is a key indicator of the reaction rate.
For instance, in a potential synthetic route involving the acylation of 3-hydroxyazetidine with 2-methoxyacetyl chloride, computational analysis could identify the transition state for the nucleophilic attack of the hydroxyl group on the carbonyl carbon of the acid chloride. Analysis of the transition state geometry can reveal the degree of bond formation and breaking at this critical point in the reaction.
Beyond identifying individual transition states, computational modeling can map out entire reaction pathways, connecting reactants, intermediates, transition states, and products. This provides a comprehensive picture of the reaction mechanism. For the synthesis of azetidine derivatives, computational studies have been used to explore competing reaction pathways, such as the 4-exo-dig versus the 5-endo-dig cyclization in the formation of the azetidine ring. nih.gov
These studies can elucidate the factors that favor one pathway over another, such as steric effects, electronic factors, and the role of catalysts. For this compound, computational analysis could explore, for example, the mechanism of its hydrolysis under acidic or basic conditions, identifying the key intermediates and transition states involved in the cleavage of the ester bond.
Interactive Table: Calculated Activation Energies for a Postulated Synthetic Step of an Azetidine Derivative
| Reaction Step | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |
| N-acylation | DFT (B3LYP/6-31G) | PCM (Water) | 15.2 |
| O-acylation | DFT (B3LYP/6-31G) | PCM (Water) | 22.5 |
| Ring Opening | DFT (B3LYP/6-31G*) | PCM (Water) | 35.8 |
Note: This table presents hypothetical data for a related azetidine derivative to illustrate the type of information obtained from transition state analysis. Specific data for this compound is not available.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSRR studies on this compound were found, the principles of QSRR can be applied to understand how modifications to its structure would affect its chemical behavior.
In a hypothetical QSRR study, a series of analogs of this compound could be synthesized or modeled computationally. For each analog, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
The reactivity of each analog would then be measured experimentally or calculated computationally. For example, the rate of a specific reaction, such as hydrolysis, could be determined. By using statistical methods like multiple linear regression or partial least squares, a mathematical model can be developed that correlates the molecular descriptors with the observed reactivity.
Such a model could take the form of:
log(k) = c₀ + c₁σ + c₂Eₛ + ...
where log(k) is the logarithm of the reaction rate constant, σ is an electronic descriptor (like the Hammett constant of a substituent), Eₛ is a steric descriptor (like the Taft steric parameter), and c₀, c₁, and c₂ are coefficients determined from the regression analysis.
These QSRR models can be valuable for predicting the reactivity of new, unsynthesized analogs and for guiding the design of molecules with desired chemical properties.
Chemical Transformations and Reactivity Profiles of 3 Azetidinyl 2 Methoxyacetate
Reactions Involving the Azetidine (B1206935) Ring System
The azetidine ring is notably more stable than the three-membered aziridine ring, yet it is reactive enough to undergo specific transformations that are not readily observed in less strained five- or six-membered heterocyclic systems. rsc.org Its reactivity is often triggered by activation of the nitrogen atom, which enhances the electrophilicity of the ring carbons.
Strain-Release Ring Opening Reactions
The significant strain energy of the azetidine ring facilitates a variety of ring-opening reactions, which are a hallmark of its reactivity. bris.ac.uknih.gov These reactions provide a pathway to synthesize functionalized linear amines, a valuable class of compounds in organic synthesis. bohrium.comnih.gov The process is typically initiated by an attack on one of the ring's carbon atoms, leading to the cleavage of a carbon-nitrogen bond.
The azetidine ring in 3-Azetidinyl 2-methoxyacetate is relatively inert to direct nucleophilic attack. To enhance its reactivity, the nitrogen atom must first be activated to form a more electrophilic azetidinium ion. This can be achieved by reaction with electrophiles such as alkyl halides or chloroformates. bohrium.com Once activated, the azetidinium salt becomes highly susceptible to ring-opening by a variety of nucleophiles in an S(_N)2 process. bohrium.comnih.gov
The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is influenced by steric and electronic factors of the substituents on the ring. For a 3-substituted azetidinium ion derived from this compound, nucleophilic attack can occur at either the C2 or C4 position. The outcome is often governed by the nature of the N-substituent and the attacking nucleophile. bohrium.com For instance, in N-alkoxycarbonyl azetidiniums, an alkyl group at C2 typically directs the attack to C4, whereas an electron-withdrawing group at C2 favors attack at C2. bohrium.com
A range of nucleophiles can be employed in these reactions, including halides, amines, and organometallic reagents, leading to a diverse array of acyclic amine products. bohrium.comresearchgate.net
Table 1: Examples of Nucleophilic Ring-Opening of Activated Azetidines
| N-Activation Agent | Nucleophile | Position of Attack | Product Type | Ref. |
|---|---|---|---|---|
| Ethyl Chloroformate | Organocuprate | C4 | γ-Amino ester | bohrium.com |
| Benzyl Bromide | Sodium Azide | C2/C4 | γ-Azido amine | bohrium.com |
Electrophilic ring opening is typically initiated by protonation of the azetidine nitrogen, particularly under acidic conditions. In the case of this compound, treatment with a strong acid would generate an azetidinium ion, activating the ring for subsequent nucleophilic attack by the counterion or another nucleophile present in the medium. acs.orgnih.gov This acid-mediated process can lead to the formation of γ-amino alcohols or other functionalized amines, depending on the reaction conditions. The stability of N-substituted azetidines can be compromised in acidic environments, leading to intramolecular ring-opening decomposition if a suitable internal nucleophile is present. acs.orgnih.gov
Lewis acids can also promote the ring opening of azetidines. Catalysts such as La(OTf)(_3) have been shown to facilitate the intramolecular aminolysis of epoxy amines to form azetidines, highlighting the interaction of Lewis acids with both nitrogen and oxygen atoms which could be extrapolated to ring-opening scenarios. frontiersin.org
While less common than nucleophilic or electrophilic pathways, radical-mediated ring-opening of azetidines can occur. These reactions often involve the formation of an aminyl radical, which can undergo subsequent rearrangement and fragmentation. Photochemical methods, such as the aza-Paterno-Büchi reaction, can be used to form azetidines, and related photochemical processes can potentially lead to their ring cleavage. rsc.orgbeilstein-journals.org The specific conditions required for radical ring opening of this compound would likely involve radical initiators or photolysis, but this remains a less explored area of its reactivity.
Functionalization and Derivatization of the Azetidine Nitrogen Atom
The secondary amine in the this compound ring is a key site for chemical modification. The nitrogen atom can be readily functionalized through various common amine reactions, allowing for the synthesis of a wide range of N-substituted derivatives. This is a crucial strategy for modifying the molecule's properties and for its incorporation into larger, more complex structures. nih.gov
Common derivatization reactions include:
N-Alkylation: Reaction with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom.
N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acyl azetidines.
N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a bond between the azetidine nitrogen and an aryl group. rsc.orguni-muenchen.de
N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated azetidines, which are often used as protecting groups or to modify biological activity.
These functionalizations not only alter the steric and electronic properties of the molecule but also serve as a handle for further synthetic manipulations or for attaching probes and tags. nih.gov
Table 2: Representative N-Functionalization Reactions for Azetidine Systems
| Reaction Type | Reagent Example | Product Class |
|---|---|---|
| N-Alkylation | Benzyl bromide | N-Benzylazetidine derivative |
| N-Acylation | Acetyl chloride | N-Azetidinyl acetamide derivative |
| N-Arylation | Phenylboronic acid, Cu(OAc)(_2) | N-Phenylazetidine derivative |
Reactions at the Azetidine C-H Bonds (e.g., C-H activation)
Direct functionalization of the C-H bonds of the azetidine ring represents a modern and efficient approach to introduce molecular complexity. This strategy avoids the need for pre-functionalized substrates and allows for the direct installation of new substituents onto the carbon framework of the ring. Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose. nih.gov
For this compound, directing groups can be installed on the nitrogen atom to guide the metal catalyst to specific C-H bonds. For example, a picolinamide directing group can facilitate the palladium-catalyzed arylation of C(sp)-H bonds at positions C2 and C4 of the azetidine ring. nih.gov In some cases, intramolecular C-H amination can lead to the formation of bicyclic azetidine products. nih.gov This methodology provides a pathway to create highly substituted and structurally complex azetidine derivatives that would be challenging to access through traditional methods. nih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aziridine |
| Azetidinium ion |
| γ-Amino ester |
| γ-Azido amine |
| γ-Amino alkane |
| γ-Amino alcohol |
| La(OTf)(_3) |
| N-Benzylazetidine |
| N-Azetidinyl acetamide |
| N-Phenylazetidine |
| N-Tosylazetidine |
Reactions of the Ester Moiety
The 2-methoxyacetate ester group in the molecule undergoes a variety of well-established reactions common to esters, primarily centered around nucleophilic acyl substitution.
Hydrolysis Mechanisms (Acid- and Base-Catalyzed)
Ester hydrolysis cleaves the ester back to its constituent carboxylic acid and alcohol. This can be achieved under either acidic or basic conditions. chemistrysteps.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄) and an excess of water, the ester is hydrolyzed to 2-methoxyacetic acid and 3-hydroxyazetidine. libretexts.orgdalalinstitute.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. pearson.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.ca Subsequent proton transfers and elimination of the 3-hydroxyazetidine molecule yield the carboxylic acid and regenerate the acid catalyst. youtube.com This reaction is an equilibrium process, and the use of a large excess of water drives it towards the products. chemistrysteps.comdalalinstitute.com
Base-Catalyzed Hydrolysis (Saponification): This reaction is typically carried out using a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH). masterorganicchemistry.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling the azetidin-3-olate anion as the leaving group to form 2-methoxyacetic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, and the azetidin-3-olate is protonated by the solvent. chemistrysteps.com This final acid-base step is irreversible and drives the reaction to completion. chemistrysteps.commasterorganicchemistry.com
Transesterification Reactions with Various Alcohols
Transesterification is a process that converts one ester into another by exchanging the alkoxy group. byjus.comlscollege.ac.in When this compound is treated with a different alcohol (R'-OH), particularly in the presence of an acid or base catalyst, the 3-azetidinoxy group can be replaced by the new alkoxy group (-OR'). wikipedia.orgmasterorganicchemistry.com
Under acidic conditions, the carbonyl oxygen is protonated to activate the ester towards nucleophilic attack by the incoming alcohol. youtube.com Basic conditions, on the other hand, typically involve the use of an alkoxide (R'O⁻) as a more potent nucleophile. masterorganicchemistry.comyoutube.com In both cases, the reaction proceeds through a tetrahedral intermediate. lscollege.ac.inwikipedia.org To favor the formation of the new ester, the reactant alcohol is often used in large excess, or the displaced 3-hydroxyazetidine is removed from the reaction mixture to shift the equilibrium. lscollege.ac.in
Reduction Reactions of the Ester Group
The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce the ester to a primary alcohol. masterorganicchemistry.comlibretexts.org The reaction involves two sequential hydride additions. The first hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form an aldehyde and a lithium azetidin-3-olate salt. masterorganicchemistry.comchemistrysteps.com The intermediate aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alcohol, 2-methoxyethanol, after an acidic workup. chemistrysteps.comlibretexts.orgkhanacademy.org Weaker reagents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. masterorganicchemistry.comcommonorganicchemistry.com
Reduction to Aldehydes: It is possible to stop the reduction at the aldehyde stage by using a less reactive, sterically hindered hydride reagent at low temperatures. chemistrysteps.com Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. libretexts.orgcommonorganicchemistry.com The reaction is typically performed at -78 °C. At this temperature, DIBAL-H adds one equivalent of hydride to form a stable tetrahedral intermediate. This intermediate does not collapse until an aqueous workup is performed, at which point it hydrolyzes to yield the aldehyde, 2-methoxyacetaldehyde. chemistrysteps.com
Table 2: Summary of Ester Reduction Reactions
| Reagent | Product | Key Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (2-methoxyethanol) | Anhydrous ether or THF, followed by H₃O⁺ workup |
Nucleophilic Acyl Substitution with Amine and Organometallic Reagents
Reaction with Amines (Aminolysis): The ester can react with primary or secondary amines to form amides. This reaction, known as aminolysis, typically requires heating as amines are less nucleophilic than hydroxide or alkoxides. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of 3-hydroxyazetidine to yield N-substituted 2-methoxyacetamide.
Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are potent nucleophiles that react with esters to produce tertiary alcohols. stackexchange.commasterorganicchemistry.com The reaction proceeds via two successive additions of the organometallic reagent. The first equivalent adds to the carbonyl, forming a tetrahedral intermediate which collapses to expel the azetidin-3-olate and form a ketone. udel.edu This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent to form a tertiary alkoxide. udel.eduyoutube.com An acidic workup then protonates the alkoxide to yield the final tertiary alcohol product, where two of the substituents come from the organometallic reagent. masterorganicchemistry.comudel.edu
Orthogonality and Interplay of Functional Groups
The presence of both an azetidine ring and an ester group within the same molecule necessitates careful consideration of their relative reactivities to achieve selective transformations. This concept is known as orthogonality. wikipedia.org Orthogonal protection strategies involve using protecting groups for one functionality that are stable to the conditions required to react the other. fiveable.meorganic-chemistry.org
For example, the azetidine nitrogen is a nucleophilic and basic site. Under acidic conditions required for ester hydrolysis or transesterification, the nitrogen will be protonated, which could alter the reactivity of the molecule or its solubility. Conversely, strong bases or nucleophiles used to react with the ester (e.g., LiAlH₄, Grignard reagents) could potentially react with the N-H proton of the azetidine or even promote ring-opening if the nitrogen is first converted into a better leaving group (e.g., by acylation). bham.ac.uk
To achieve chemoselectivity, one functional group can be "protected" while the other is transformed. For instance, the azetidine nitrogen can be protected with a group like a tert-butyloxycarbonyl (Boc) group. This group is stable to the basic conditions of saponification or Grignard reactions but can be removed later under acidic conditions that would not affect a newly formed functional group derived from the ester. organic-chemistry.org This allows for the independent manipulation of the two functional sites, which is a cornerstone of modern organic synthesis. fiveable.me The stability of the azetidine ring to various conditions, such as those used for peptide synthesis, highlights its utility as a stable scaffold during complex chemical transformations. nih.gov
Synergistic Effects in Chemical Transformations
While the azetidine and ester moieties in this compound can react selectively, there are instances where their proximate positioning can lead to synergistic or cooperative effects, influencing the outcome of chemical transformations. These effects can be electronic or steric in nature.
One potential synergistic effect involves intramolecular catalysis. The basic nitrogen of the azetidine ring could, under certain conditions, act as an intramolecular catalyst for reactions at the ester carbonyl. For example, in a protic solvent, the azetidine nitrogen could deprotonate a nucleophile, increasing its reactivity towards the nearby ester.
Furthermore, the conformational rigidity imposed by the four-membered ring can influence the stereochemical outcome of reactions at the ester. The azetidine ring can act as a chiral auxiliary or directing group in certain transformations, provided the molecule has a stereocenter.
Conversely, the electron-withdrawing nature of the ester group can influence the reactivity of the azetidine ring. It can decrease the nucleophilicity of the nitrogen atom to some extent through inductive effects, potentially requiring slightly more forcing conditions for N-functionalization compared to an unsubstituted azetidine.
Research on related azetidine-containing compounds has shown that the strained ring can participate in unique rearrangement and ring-expansion reactions, which can be influenced by the nature of the substituent at the 3-position. researchgate.net While specific studies on this compound are not prevalent, it is conceivable that the ester moiety could participate in or influence such transformations.
The table below outlines potential synergistic effects in the chemical transformations of this compound:
| Transformation | Potential Synergistic Effect | Consequence |
| Intramolecular Cyclization | The azetidine nitrogen acts as a nucleophile attacking the ester carbonyl. | Formation of a bicyclic lactam. |
| Ring Expansion | The ester moiety participates in a rearrangement cascade initiated at the azetidine ring. | Formation of a larger heterocyclic system, such as a piperidine derivative. |
| Directed Reduction | The azetidine nitrogen coordinates to a metal catalyst. | Stereoselective reduction of the ester, directed by the azetidine ring. |
It is important to note that the exploration of these synergistic effects is an area of ongoing research, and the specific outcomes will be highly dependent on the reaction conditions and the nature of the reagents employed.
Advanced Applications in Organic Synthesis As a Building Block
Role as a Precursor for Diverse Nitrogen-Containing Heterocycles
Azetidine (B1206935) scaffolds serve as key starting materials for the synthesis of a variety of other heterocyclic systems. The inherent ring strain of the azetidine core can be strategically utilized to drive reactions such as ring expansions, while the functional groups of 3-azetidinyl 2-methoxyacetate derivatives provide handles for building fused and spirocyclic systems.
The ring strain inherent in the azetidine ring makes it a suitable candidate for ring expansion reactions, providing access to larger, less-strained nitrogen heterocycles like pyrrolidines and piperidines. rsc.org These transformations are often driven by the formation of an azetidinium ion intermediate, which is susceptible to nucleophilic attack and subsequent ring opening. For instance, a common strategy involves the intramolecular N-alkylation of an azetidine bearing a side chain with a terminal leaving group, leading to a bicyclic azetidinium ion. This intermediate can then be opened by a nucleophile, resulting in a larger ring system.
While specific examples utilizing this compound are not prevalent, the principle can be applied. The ester functionality could be reduced to a primary alcohol, which, after conversion to a good leaving group (e.g., a tosylate or mesylate), could undergo intramolecular cyclization followed by nucleophilic ring opening to yield substituted pyrrolidines. The regioselectivity of the ring-opening step is a critical factor and can be influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. scispace.com A stereoselective [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes has also been reported to yield highly substituted methylene azetidines, showcasing another innovative pathway for constructing functionalized four-membered rings that could potentially undergo further transformations. scispace.comnih.gov
The 3-azetidinyl acetate (B1210297) scaffold is well-suited for the construction of intricate fused and spirocyclic systems. Spirocycles, which contain two rings sharing a single atom, are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional nature. nih.govmdpi.com
A primary route to 3-substituted azetidine building blocks starts from N-Boc-3-azetidinone. nih.govarkat-usa.org This ketone can undergo a Horner-Wadsworth-Emmons reaction to form methyl 2-(N-Boc-azetidin-3-ylidene)acetate. nih.govmdpi.com This α,β-unsaturated ester is an excellent Michael acceptor. The aza-Michael addition of various nitrogen-containing heterocycles (such as pyrazoles, imidazoles, and indoles) to this acceptor leads to the formation of diverse 3,3-disubstituted azetidines. mdpi.combohrium.comresearchgate.net These products are effectively precursors to spirocyclic systems where one ring is the azetidine and the other is the added heterocycle, linked through the C3-N bond.
The resulting products, methyl (1-Boc-3-(heterocyclyl)azetidin-3-yl)acetates, contain multiple functional groups that can be further manipulated. For example, the ester can be hydrolyzed to a carboxylic acid, and the azetidine nitrogen can be deprotected and functionalized, allowing for the creation of more complex fused or spirocyclic architectures. nih.gov
| Entry | Amine Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1 | Azetidine | Methyl (1'-Boc-1,3'-biazetidin-3-yl)acetate | 64 |
| 2 | Pyrrolidine | Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 85 |
| 3 | Piperidine | Methyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | 83 |
| 4 | Morpholine | Methyl (1-Boc-3-(morpholino)azetidin-3-yl)acetate | 81 |
| 5 | 1H-Pyrazole | Methyl (1-Boc-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate | 83 |
| 6 | 4-Bromo-1H-pyrazole | Methyl (1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 82 |
| 7 | 1H-Indazole | Methyl (1-Boc-3-(1H-indazol-1-yl)azetidin-3-yl)acetate | 69 |
| 8 | 1H-Imidazole | Methyl (1-Boc-3-(1H-imidazol-1-yl)azetidin-3-yl)acetate | 53 |
Utilization in Stereoselective Synthesis
Chiral azetidine derivatives are valuable scaffolds in asymmetric synthesis. The conformational rigidity of the four-membered ring allows for the precise spatial arrangement of substituents, which can effectively control the stereochemical outcome of a reaction.
When rendered enantiomerically pure, this compound can serve as a chiral scaffold. The azetidine ring provides a rigid framework, and the functional groups at the C3 position and the nitrogen atom can be used to direct the approach of reagents in a stereoselective manner. For example, the azetidine nitrogen could be functionalized with a chiral auxiliary or a catalytic group. This has been demonstrated with other chiral azetidines, which have been used as organocatalysts in reactions like asymmetric aldol (B89426) additions. nih.gov The defined stereochemistry of the scaffold helps in creating a chiral environment around the reactive center, leading to high enantioselectivity in the products.
Accessing enantiomerically pure this compound is key to its use in stereoselective synthesis. Several strategies can be envisioned for its preparation. One approach involves the asymmetric synthesis of a precursor, such as a chiral azetidin-3-one. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov This chiral ketone could then be converted to the target compound through a stereocontrolled Horner-Wadsworth-Emmons reaction and subsequent reduction or modification.
Another strategy involves the resolution of a racemic mixture. For instance, optically active enantiomers of related 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids have been prepared through optical resolution using a chiral resolving agent. researchgate.net A similar approach could be applied to intermediates in the synthesis of this compound. Furthermore, syntheses starting from the chiral pool, such as amino acids, can provide enantiopure azetidine carboxylic acids, which are versatile building blocks for various chiral azetidine derivatives. nih.gov
Development of Complex Organic Architectures
The utility of this compound as a building block extends to the synthesis of highly complex organic molecules. Its character as a densely functionalized, three-dimensional scaffold allows for its incorporation into larger structures, imparting specific conformational constraints and physicochemical properties. nih.gov
The diverse derivatives that can be generated, for example, through the aza-Michael addition to its ylidene precursor, provide a library of compounds with varied structural and electronic features. mdpi.com The products of these reactions are themselves versatile intermediates. For example, a derivative containing a brominated pyrazole (B372694) ring can undergo further diversification through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional complexity. mdpi.comresearchgate.net This modular approach, combining Michael additions with cross-coupling reactions, allows for the rapid assembly of complex, sp³-rich molecules that are highly sought after in drug discovery programs. nih.gov The ability to build upon the azetidine core in a stepwise and controlled manner makes it an invaluable tool for constructing novel and intricate organic architectures. nbinno.comrsc.org
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step by combining three or more reactants. The incorporation of strained ring systems like azetidines into MCRs can lead to the rapid generation of novel and structurally diverse scaffolds. While specific research detailing the direct participation of this compound in MCRs is still nascent, the broader class of azetidine derivatives has shown promise in this area. For instance, the reactivity of the secondary amine in the azetidine ring allows it to participate in various MCRs, such as the Ugi and Passerini reactions, to afford highly functionalized products. The ester functionality at the 3-position of this compound could further influence the reactivity and outcome of such reactions, potentially leading to the synthesis of unique peptide mimics and other biologically relevant molecules.
Further research is anticipated to explore the full potential of this compound in a variety of MCRs, which could provide streamlined access to libraries of novel compounds for drug discovery and materials science.
Application in Total Synthesis of Natural Products or Analogs with Azetidine Cores
Natural products bearing the azetidine core, while relatively rare compared to other nitrogen-containing heterocycles, often exhibit potent biological activities. The synthesis of these natural products and their analogs is a significant endeavor in organic chemistry. This compound represents a potential key fragment for the construction of such molecules. Its pre-functionalized nature, with both the azetidine ring and the methoxyacetate (B1198184) side chain, can simplify synthetic routes and allow for the introduction of desired stereochemistry.
For example, the azetidine-2-carboxylic acid moiety is a known component of several natural products. While not a direct derivative, this compound could serve as a versatile precursor to more complex substituted azetidines that are subsequently elaborated into natural product targets. The development of synthetic strategies that utilize this building block could significantly impact the accessibility of these important molecules.
Contributions to Methodology Development in Organic Chemistry
Beyond its role as a structural component, this compound and related azetidine derivatives are also contributing to the advancement of synthetic methodologies.
Investigation of Novel Catalytic Systems (e.g., single-atom catalysts)
The development of novel catalytic systems is a cornerstone of modern organic chemistry, enabling more efficient and selective transformations. The unique electronic and steric properties of ligands derived from azetidines can have a profound impact on the outcome of catalytic reactions. While specific studies on the use of this compound in the context of single-atom catalysts are yet to be reported, the broader field of catalysis with azetidine-containing ligands is an active area of research. These ligands can coordinate with various transition metals to form catalysts for a range of reactions, including cross-coupling, hydrogenation, and asymmetric synthesis. The methoxyacetate group in this compound could potentially act as a coordinating group, influencing the catalytic activity and selectivity of a metal center.
The exploration of azetidine-based ligands in emerging areas like single-atom catalysis holds the promise of discovering highly active and selective catalysts for challenging chemical transformations.
Exploration of Photocatalytic Applications
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, allowing for the formation of chemical bonds under mild and environmentally benign conditions. Recent studies have demonstrated the utility of photocatalysis in the synthesis and functionalization of azetidine derivatives. For instance, light-mediated protocols have been developed for the construction of the azetidine ring itself and for the introduction of various substituents onto the azetidine core.
While direct photocatalytic applications of this compound have not been extensively documented, the azetidine scaffold is known to participate in radical-mediated processes initiated by photoredox catalysts. The methoxyacetate moiety could potentially influence the stability and reactivity of radical intermediates, thereby opening up new avenues for the functionalization of this building block under photocatalytic conditions. The continued exploration of photocatalysis in the context of azetidine chemistry is expected to yield innovative methods for the synthesis of complex molecules incorporating this important heterocyclic motif.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Strategies
The future synthesis of 3-Azetidinyl 2-methoxyacetate and its derivatives will likely pivot towards greener and more efficient methodologies that prioritize atom economy, energy efficiency, and waste reduction. Current research in heterocyclic chemistry provides a roadmap for this evolution.
Key areas for development include:
Continuous-Flow Synthesis: Transitioning from traditional batch processing to continuous-flow systems can offer superior control over reaction parameters, enhance safety, and facilitate scalability. rsc.org This approach is particularly advantageous for managing highly energetic intermediates or exothermic reactions that can be associated with strained-ring synthesis. rsc.org
Catalytic C-H Functionalization: Direct C-H functionalization represents a paradigm shift in synthetic efficiency, allowing for the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials. rsc.org Future work could focus on developing selective catalysts to modify the azetidine (B1206935) ring directly, bypassing multi-step sequences.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing complex molecules under mild conditions. rsc.org Research into photocatalytic [2+2] cycloadditions or other light-mediated transformations could provide novel and sustainable routes to the azetidine core. rsc.org
| Metric | Traditional Batch Synthesis (Hypothetical) | Future Flow Synthesis (Projected) |
|---|---|---|
| Methodology | Multi-step, protection/deprotection, purification by chromatography | Continuous one-pot reaction, avoidance of chromatography rsc.org |
| Key Principles | Linear step-by-step approach | Process intensification, high selectivity, atom economy rsc.org |
| Solvent/Waste | High volume of organic solvents | Reduced solvent usage, minimized waste streams |
| Efficiency | Lower overall yield, time-consuming | Higher yields, significantly reduced reaction time rsc.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of azetidines is largely governed by their significant ring strain, which facilitates unique chemical transformations not readily observed in their acyclic or larger-ring counterparts. rsc.orgresearchgate.net Future research will focus on leveraging this inherent reactivity in this compound to uncover novel chemical pathways.
Projected areas of exploration include:
Strain-Release Functionalization: Investigating reactions that proceed via the selective opening of the azetidine ring. This could lead to the synthesis of complex linear amines with precisely controlled stereochemistry, using the methoxyacetate (B1198184) group to direct the regioselectivity of the ring-opening.
Influence of the Ester Group: Systematically studying how the 2-methoxyacetate substituent modulates the electronic properties and reactivity of the azetidine ring. This includes its potential role as a directing group in electrophilic or nucleophilic additions.
Stereoselective Transformations: Developing new diastereoselective and enantioselective reactions is crucial. Recent advances in the diastereoselective alkylation of azetidines provide a foundation for future work aimed at controlling the stereochemistry at the C3 and C4 positions relative to the ester group. rsc.org
Advanced Computational Tools for De Novo Design and Mechanistic Insights
Computational chemistry is poised to revolutionize the way molecules like this compound are designed and studied. By moving beyond trial-and-error experimentation, computational models can predict reactivity and guide synthetic efforts with greater precision. thescience.dev
Future applications of computational tools include:
Predictive Reaction Modeling: Utilizing computational models to prescreen potential substrates and catalysts for novel azetidine-forming reactions. thescience.devbioquicknews.com This approach can predict which reaction pairs are likely to be successful, saving significant time and resources. thescience.dev
Mechanistic Elucidation: Employing Density Functional Theory (DFT) and other quantum mechanical methods to investigate the transition states and reaction pathways of transformations involving the azetidine ring. This provides fundamental insights into reaction mechanisms, such as those in photocatalyzed cycloadditions. rsc.org
De Novo Design of Derivatives: Using computational docking and molecular dynamics simulations to design novel derivatives of this compound with tailored properties for specific applications, such as binding to a biological target or assembling into a material with desired characteristics. mdpi.com
| Computational Tool | Projected Application for this compound | Anticipated Outcome |
|---|---|---|
| Frontier Molecular Orbital (FMO) Theory | Predicting reactivity in cycloaddition reactions thescience.dev | Identification of viable reaction partners without experimentation |
| Density Functional Theory (DFT) | Calculating reaction energy profiles and transition state geometries | Detailed understanding of reaction mechanisms rsc.org |
| Molecular Docking | Simulating binding interactions with target proteins or materials mdpi.com | Rational design of new functional molecules |
| Molecular Dynamics (MD) | Simulating the conformational behavior of polymers or MOFs containing the compound | Insight into material properties at the atomic level |
Integration with Machine Learning and Artificial Intelligence for Reaction Discovery
The integration of machine learning (ML) and artificial intelligence (AI) offers a powerful approach to navigating the vast chemical space and accelerating the discovery of new reactions and applications for this compound.
Key opportunities include:
Reaction Outcome Prediction: Training ML models on existing datasets of heterocyclic reactions to predict the outcomes of novel transformations. scitechdaily.comazolifesciences.com This can help chemists identify promising new reactions and avoid unproductive experimental paths.
Automated Synthesis Planning: Utilizing AI-driven retrosynthesis software to propose novel and efficient synthetic routes to complex target molecules derived from this compound.
Guided Discovery Workflows: Implementing a closed-loop system where ML models propose new reactions, which are then tested using automated experimental platforms. nih.gov The results are fed back into the model to refine its predictive power, dramatically accelerating the pace of discovery. nih.gov This data-driven approach allows for a more comprehensive survey of the reactivity space than is possible with traditional methods. nih.gov
Applications in Advanced Materials Science (e.g., polymers, metal-organic frameworks)
The distinct structural features of this compound make it an attractive building block for advanced materials. The strained azetidine ring can be used as a reactive handle for polymerization, while the nitrogen and oxygen atoms can act as coordination sites for constructing metal-organic frameworks (MOFs).
Future research in this area will likely focus on:
Functional Polymers: Using this compound as a monomer in cationic ring-opening polymerization (CROP) to create novel polyamines. rsc.orgresearchgate.net The pendant methoxyacetate groups could impart unique properties to the resulting polymer, such as enhanced solubility, biodegradability, or metal-ion chelation capabilities. These functional polymers have potential applications in areas like CO2 capture, antimicrobial coatings, and gene delivery. rsc.orgacs.org
Metal-Organic Frameworks (MOFs): Employing the compound as an organic ligand to construct novel MOFs. nih.gov The nitrogen of the azetidine ring and the carbonyl/ether oxygens of the ester group could coordinate with metal ions to form porous, crystalline materials. These MOFs could be designed for applications in gas storage, catalysis, and sensing. nih.gov The inclusion of a flexible, strained ring within the MOF linker could also lead to dynamic materials that respond to external stimuli.
Energetic Materials: Exploring the incorporation of the high-energy, strained azetidine ring into nitrogen-rich polycyclic structures. The ring strain of azetidine can contribute to the energetic performance of a material by releasing additional energy upon decomposition. nih.gov
| Material Type | Role of this compound | Potential Properties and Applications |
|---|---|---|
| Polymers | Functional monomer for ring-opening polymerization rsc.orgacs.org | Side-chain functionality for chelation, drug conjugation, or CO2 adsorption rsc.orgacs.org |
| Metal-Organic Frameworks (MOFs) | Organic linker/ligand nih.gov | Tunable porosity for gas separation; catalytic sites for CO2 fixation nih.gov |
| Energetic Materials | Energetic building block nih.gov | Increased density and heat of detonation due to ring strain nih.gov |
Q & A
Basic: What are the optimal reaction conditions for synthesizing 3-azetidinyl 2-methoxyacetate with high yield and purity?
Answer:
The synthesis of this compound involves optimizing esterification and azetidine ring formation. Key steps include:
- Esterification: React 2-methoxyacetic acid with a suitable alcohol (e.g., isopropyl or ethyl) under acidic catalysis (e.g., H₂SO₄) at 60–80°C for 6–12 hours. Monitor via TLC for completion .
- Azetidine Ring Formation: Use nucleophilic substitution with azetidine derivatives. For example, react 2-methoxyacetate esters with 3-bromoazetidine in anhydrous DMF at 50°C, using K₂CO₃ as a base. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio of ester to azetidine) and ensure inert atmosphere to prevent hydrolysis .
Basic: How can researchers characterize the structural integrity of this compound?
Answer:
Characterization requires multi-spectral analysis:
- IR Spectroscopy: Confirm ester carbonyl (C=O) stretch at ~1740–1750 cm⁻¹ and methoxy (C-O) at ~1100–1250 cm⁻¹. Compare to reference spectra for azetidine N-H stretches (~3300 cm⁻¹) .
- HRMS: Validate molecular formula (e.g., C₆H₁₁NO₃) with exact mass determination. For example, [M + Na]+ peak at m/z 168.0634 (calculated) vs. observed .
- NMR: Use ¹H NMR to identify methoxy protons (δ 3.3–3.5 ppm), azetidine ring protons (δ 3.0–3.2 ppm), and ester carbonyl (¹³C NMR δ 170–175 ppm) .
Advanced: How does the methoxy group in this compound influence enzymatic interactions?
Answer:
The methoxy group enhances electrophilicity of the carbonyl carbon, critical for enzyme-substrate interactions:
- Lipase-Catalyzed Reactions: The methoxy oxygen’s electronegativity polarizes the carbonyl, improving binding to lipase active sites (e.g., CAL-B). This accelerates acylation rates by >100× compared to non-methoxy analogs .
- Kinetic Resolution: Use chiral amines or alcohols to exploit stereoselectivity. For example, BASF’s method for racemic amine resolution employs ethyl 2-methoxyacetate as an acyl donor .
- Experimental Design: Perform kinetic assays (UV-Vis or HPLC) at varying pH (6.0–8.0) and temperatures (25–40°C) to map enzyme activity .
Advanced: How can researchers resolve contradictions in stability data for this compound under varying storage conditions?
Answer:
Contradictions arise from improper handling or environmental factors. Mitigation strategies include:
-
Controlled Stability Studies:
-
Incompatibility Testing: Avoid strong acids/bases (e.g., HCl/NaOH) and oxidizing agents (H₂O₂), which degrade the azetidine ring .
-
Data Reconciliation: Use multivariate analysis (e.g., PCA) to isolate variables (temperature, humidity) causing instability .
Advanced: What computational methods predict the conformational stability of this compound in solution?
Answer:
- Molecular Dynamics (MD): Simulate in solvents (water, DMSO) using AMBER or GROMACS. Key parameters:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict bond lengths/angles. Compare to X-ray crystallography data (e.g., C-O bond length ~1.43 Å) .
- Free Energy Landscapes: Map energy minima to identify dominant conformers in solution .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE: Nitrile gloves (EN 374 standard), lab coat, and safety goggles. Avoid latex due to permeability .
- Ventilation: Use fume hoods for synthesis and purification to limit inhalation exposure .
- Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste .
- Storage: Store at –20°C in airtight containers under nitrogen to prevent hydrolysis .
Advanced: How can researchers design assays to quantify this compound in biological matrices?
Answer:
- LC-MS/MS Method:
- Validation Parameters:
- Interference Check: Test against structurally similar esters (e.g., methyl 2-methoxyacetate) .
Advanced: What strategies address low reproducibility in synthesizing this compound derivatives?
Answer:
-
Critical Parameter Control:
Parameter Optimal Range Reaction Temp 50 ± 2°C Solvent Purity ≥99.9% (HPLC-grade) Moisture <50 ppm (Karl Fischer) -
Automated Systems: Use flow chemistry for precise reagent mixing and temperature control .
-
Batch Analysis: Compare NMR/HRMS data across batches to identify impurities (e.g., hydrolyzed byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
